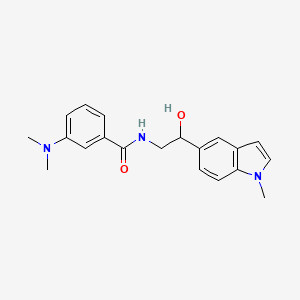

3-(二甲氨基)-N-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

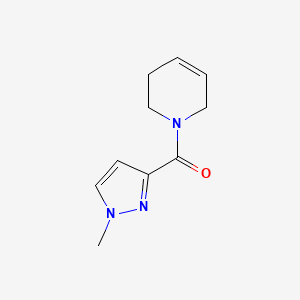

The compound of interest, 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, is a structurally complex molecule that may have various biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with dimethylamino groups and benzamide structures, which can be useful for understanding the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of raw materials such as 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, followed by a series of reactions like the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . Similarly, the synthesis of benzamide derivatives is described, where structural modifications of known compounds like metoclopramide lead to new pharmacologically active molecules . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

Molecular modeling studies of related compounds have shown that the orientation of certain groups, such as the NH+ projection, can significantly influence the intrinsic activity at receptor sites . This suggests that the molecular structure of 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide could be critical in determining its biological activity, and similar modeling studies could be beneficial for understanding its function.

Chemical Reactions Analysis

The reactivity of compounds with dimethylamino groups can be quite diverse. For instance, 3-(dimethylamino)-2H-azirines react with NH-acidic heterocycles to form various products, including 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives . This indicates that the dimethylamino group in the compound of interest may also participate in a range of chemical reactions, potentially leading to the formation of biologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with different substituents at specific positions on the acridine ring show varying degrees of DNA binding, antitumor activity, and physicochemical properties . These findings suggest that the physical and chemical properties of the compound of interest could be influenced by its substituents and their positions, which may affect its biological activity and pharmacokinetics.

Relevant Case Studies

Case studies involving related compounds have demonstrated a range of biological activities. For instance, certain benzamide derivatives exhibit gastrointestinal prokinetic and antiemetic activities , while others have shown in vivo antitumor activity against solid tumors . These case studies provide a foundation for hypothesizing the potential biological activities of the compound of interest and underscore the importance of further experimental investigation to elucidate its properties and therapeutic potential.

科学研究应用

合成和化学转化

Cucek 和 Verček (2008) 的一项研究探索了与本化合物密切相关的 3-(苯甲酰氨基)-1H-吲哚-2-羧酸乙酯的合成和转化。该研究展示了制备多种 3-(苯甲酰氨基)-1H-吲哚-2-羧酸乙酯的方法,突出了吲哚衍生物在化学合成中的多功能性和反应性 Synthesis, 2008.

热学性能和金属络合物形成

Al-Hamdani 等人 (2016) 研究了源自吲哚的偶氮-席夫碱化合物的热学性能和金属络合物形成,展示了吲哚衍生物在与金属离子形成复杂结构方面的潜力。本研究提供了此类化合物在材料科学和配位化学中的适用性的见解 Journal of Saudi Chemical Society, 2016.

新型吡唑和三嗪衍生物

Abdel-Aziz 等人 (2008) 的研究重点是合成含有噻唑并[3,2-a]苯并咪唑部分的新型吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶、吡啶并[2,3-d]嘧啶、吡唑并[5,1-c]-1,2,4-三嗪和 1,2,4-三唑并[5,1-c]-1,2,4-三嗪衍生物。这些化合物显示出中等的抗菌和抗真菌活性,说明了吲哚基衍生物在药物化学中的生物活性潜力 Journal of Heterocyclic Chemistry, 2008.

缓蚀

胡等人 (2016) 合成了苯并噻唑衍生物,包括具有吲哚结构的化合物,以研究其对钢的缓蚀作用。本研究突出了吲哚衍生物在腐蚀科学领域的应用,为保护金属免受腐蚀提供了一条潜在途径 Corrosion Science, 2016.

抗病毒活性

Ivashchenko 等人 (2014) 探索了 1,2-二甲基-5-羟基-1H-吲哚-3-羧酸乙酯及其衍生物(包括阿比朵尔类似物)的合成和抗病毒活性。虽然没有提到具体化合物,但这项研究强调了研究吲哚衍生物的抗病毒特性的更广泛背景 Pharmaceutical Chemistry Journal, 2014.

属性

IUPAC Name |

3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-22(2)17-6-4-5-16(12-17)20(25)21-13-19(24)15-7-8-18-14(11-15)9-10-23(18)3/h4-12,19,24H,13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPRXLIOFQFEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)

![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)